1,1,3,3-Tetramethyl-1,3-bis[(1-oxoneodecyl)oxy]distannoxane is an organotin compound with significant applications in various scientific fields. It is classified under the category of organotin compounds, which are characterized by the presence of tin atoms bonded to organic groups. This specific compound has a CAS number of 85702-77-8 and an EINECS number of 288-268-7. Its molecular weight is approximately 656.07 g/mol, and its structural formula can be represented using the SMILES notation as CC(C)(C)CCCCCC(=O)OSn(C)OSn(C)OC(=O)CCCCCC(C)(C)C .
The synthesis of 1,1,3,3-tetramethyl-1,3-bis[(1-oxoneodecyl)oxy]distannoxane typically involves the reaction of tin compounds with organic acids or esters. One common method includes the reaction of tetramethyl distannoxane with 1-oxoneodecanol, which introduces the alkyl chains necessary for the desired properties of the compound. The process often requires controlled conditions to ensure high yields and purity levels.
The molecular structure of 1,1,3,3-tetramethyl-1,3-bis[(1-oxoneodecyl)oxy]distannoxane features two tin atoms bonded to multiple alkyl chains and oxygen atoms. The structure can be visualized as follows:
The chemical reactivity of 1,1,3,3-tetramethyl-1,3-bis[(1-oxoneodecyl)oxy]distannoxane can be analyzed through its interactions with various nucleophiles and electrophiles.
These reactions are generally facilitated by heat or catalytic conditions to increase reaction rates and yields.
The mechanism by which 1,1,3,3-tetramethyl-1,3-bis[(1-oxoneodecyl)oxy]distannoxane exerts its effects is primarily through its tin moieties interacting with biological systems.
The physical and chemical properties of 1,1,3,3-tetramethyl-1,3-bis[(1-oxoneodecyl)oxy]distannoxane are critical for determining its usability in various applications.
1,1,3,3-Tetramethyl-1,3-bis[(1-oxoneodecyl)oxy]distannoxane finds applications in several scientific fields:
CAS No.: 22868-13-9
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2